REACTION_CXSMILES
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[I:1][C:2]1[C:10]([I:11])=[CH:9][C:8]([I:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:13]([O:18][CH2:19][CH2:20]O)(=[O:17])[C:14]([CH3:16])=[CH2:15].C1(N=C=NC2CCCCC2)CCCCC1>CCOCC>[C:13]([O:18][CH2:19][CH2:20][O:5][C:4](=[O:6])[C:3]1[CH:7]=[C:8]([I:12])[CH:9]=[C:10]([I:11])[C:2]=1[I:1])(=[O:17])[C:14]([CH3:16])=[CH2:15]
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
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IC1=C(C(=O)O)C=C(C=C1I)I
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Name
|
|
Quantity
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7.2 g
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Type
|
reactant
|
Smiles
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C(C(=C)C)(=O)OCCO
|
Name
|
|
Quantity
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11.5 g
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Type
|
reactant
|
Smiles
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C1(CCCCC1)N=C=NC1CCCCC1
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Name
|
|
Quantity
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250 mL
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Type
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solvent
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Smiles
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CCOCC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The solid was filtered off
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Type
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WASH
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Details
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the residue washed with fresh ether
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Type
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EXTRACTION
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Details
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The ether solution was extracted with dilute HCl (0.2M)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic phase was dried (MgSO4)
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Type
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CUSTOM
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Details
|
the solvent removed under reduced pressure
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Type
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CUSTOM
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Details
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The residue (21.1 g) was recrystallised from ethyl acetate
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Name
|
|
Type
|
product
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Smiles
|
C(C(=C)C)(=O)OCCOC(C1=C(C(=CC(=C1)I)I)I)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |